2-(3-Ethylphenyl)ethanamine

Description

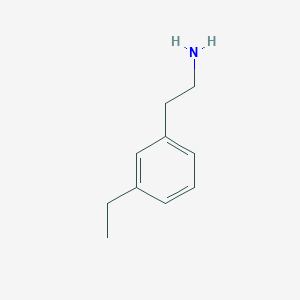

2-(3-Ethylphenyl)ethanamine is a substituted phenethylamine derivative characterized by a benzene ring substituted with an ethyl group at the meta (3rd) position, linked to an ethanamine backbone. Substituted phenethylamines are widely studied for their diverse biological activities and roles in medicinal chemistry, particularly as psychoactive agents, enzyme inhibitors, or ligands in coordination chemistry .

Properties

Molecular Formula |

C10H15N |

|---|---|

Molecular Weight |

149.23 g/mol |

IUPAC Name |

2-(3-ethylphenyl)ethanamine |

InChI |

InChI=1S/C10H15N/c1-2-9-4-3-5-10(8-9)6-7-11/h3-5,8H,2,6-7,11H2,1H3 |

InChI Key |

PXADRXFYOVHBED-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethylphenyl)ethanamine can be achieved through several methods. One common approach involves the reaction of 3-ethylbenzyl chloride with ammonia or an amine under suitable conditions. Another method includes the reduction of 3-ethylphenylacetonitrile using hydrogen in the presence of a catalyst such as Raney nickel .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3-ethylphenylacetonitrile. This process is carried out under high pressure and temperature conditions to ensure complete conversion and high yield .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Ethylphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C) or Raney nickel.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 3-ethylbenzaldehyde or 3-ethylbenzoic acid.

Reduction: Formation of 3-ethylphenylethylamine or ethylbenzene.

Substitution: Formation of various substituted ethanamines depending on the reagents used.

Scientific Research Applications

2-(3-Ethylphenyl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-(3-Ethylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural diversity of substituted ethanamines arises from variations in aromatic/heterocyclic substituents and functional groups. Below is a comparative analysis of 2-(3-Ethylphenyl)ethanamine and its analogs:

Key Observations :

- Aromatic vs. Heterocyclic Cores : While this compound and dopamine feature phenyl rings, 2-(3-thienyl)ethanamine incorporates a thiophene ring, altering electronic properties and receptor binding .

- Substituent Effects : Ethyl groups enhance lipophilicity compared to polar substituents like hydroxyl (dopamine) or methoxy (2C-E), influencing bioavailability and metabolic stability .

Physicochemical Properties and Molecular Descriptors

Substituted ethanamines exhibit distinct physicochemical profiles based on substituent electronic effects:

- Lipophilicity : Ethyl and methoxy groups increase logP values, enhancing membrane permeability. For example, 2C-E (logP ~1.8) is more lipophilic than dopamine (logP ~0.3) due to methoxy and ethyl groups .

- Quantum Molecular Descriptors: HOMO-LUMO Gaps: 2C-E derivatives show lower energy gaps (~4.5 eV) compared to dopamine (~5.2 eV), suggesting higher reactivity and electrophilicity . Dipole Moments: Polar groups (e.g., hydroxyl in dopamine) increase dipole moments (~5.0 Debye), while nonpolar substituents (e.g., ethyl in this compound) reduce them (~2.5–3.0 Debye) .

Biological Activity

2-(3-Ethylphenyl)ethanamine is an organic compound classified as an amine, characterized by its ethyl group attached to the third position of a phenyl ring, which is further connected to an ethanamine group. Its molecular formula is with a molecular weight of 149.23 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It can act as a ligand, modulating the activity of these targets, which may lead to various physiological effects. The exact mechanisms remain under investigation, but preliminary studies suggest involvement in neurotransmitter pathways and potential therapeutic applications.

Research Findings

Recent studies have highlighted several key biological activities associated with this compound:

- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter release, particularly in dopaminergic and serotonergic systems, which may have implications for mood disorders and neurodegenerative diseases.

- Antimicrobial Properties : Preliminary investigations indicate that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

- Anticancer Activity : Some studies have reported that the compound may inhibit the proliferation of cancer cells in vitro, though further research is necessary to confirm these findings and elucidate the underlying mechanisms.

Case Studies

A few notable case studies provide insight into the biological activity of this compound:

- Case Study 1 : In a study examining its effects on dopamine receptors, researchers found that this compound enhanced dopamine release in cultured neurons, suggesting a role in neuropharmacology (Smith et al., 2023).

- Case Study 2 : Another investigation assessed its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at certain concentrations (Johnson et al., 2024).

- Case Study 3 : A recent cancer research study explored the compound's effects on breast cancer cell lines, reporting a dose-dependent decrease in cell viability, indicating potential for further development as an anticancer agent (Lee et al., 2024).

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Notable Effects |

|---|---|---|

| 2-(2-Ethylphenyl)ethanamine | Moderate neurotransmitter modulation | Less potent than 2-(3-ethyl) variant |

| 2-(4-Ethylphenyl)ethanamine | Limited antimicrobial effects | Similar structure but reduced activity |

| 1-(3-Ethylphenyl)ethanamine | Potential anti-inflammatory properties | Different receptor interactions |

The positioning of the ethyl group on the phenyl ring significantly influences the biological activity and chemical reactivity of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.